An In-depth Technical Guide to the Chemical Properties of Calcein (Mixture of Isomers)
An In-depth Technical Guide to the Chemical Properties of Calcein (Mixture of Isomers)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcein (B42510), a fluorescent dye belonging to the xanthene class, is a versatile and widely utilized tool in biological and chemical research. This technical guide provides a comprehensive overview of the core chemical properties of Calcein and its acetoxymethyl (AM) ester derivative, with a focus on data and methodologies relevant to researchers, scientists, and professionals in drug development. Calcein's utility stems from its intense green fluorescence, its ability to chelate metal ions, and the cell-permeant nature of its AM ester form, which allows for the specific labeling of viable cells.
Core Chemical and Physical Properties
Calcein, systematically named 2',7'-[[bis(carboxymethyl)amino]methyl]fluorescein, is a polyanionic derivative of fluorescein.[1] It is typically available as a mixture of isomers. The acetoxymethyl (AM) ester of calcein is a non-fluorescent, cell-permeant precursor that is enzymatically converted to the fluorescent, membrane-impermeant form within viable cells.[1][2]
Herein is a summary of the key physicochemical properties of Calcein and its AM ester:
| Property | Calcein | Calcein AM |
| IUPAC Name | 2-[[7'-[[bis(carboxymethyl)amino]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]methyl-(carboxymethyl)amino]acetic acid[3] | acetyloxymethyl 2-[[2-(acetyloxymethoxy)-2-oxoethyl]-[[3',6'-diacetyloxy-7'-[[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]methyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]methyl]amino]acetate[4] |
| Synonyms | Fluorexon, Oftasceine[3] | Calcein-acetoxymethyl ester[4] |
| CAS Number | 1461-15-0[3] | 148504-34-1[4] |
| Molecular Formula | C₃₀H₂₆N₂O₁₃[3] | C₄₆H₄₆N₂O₂₃[4] |
| Molecular Weight | 622.53 g/mol [1] | 994.86 g/mol |
| Appearance | Orange crystals[1] | Colorless powder[5] |
| Solubility | Slightly soluble in water, soluble in DMSO and DMF[6] | Soluble in DMSO |
| logP (Predicted) | -3.1[3] | 2.9[4] |
| pKa (Predicted) | Not available | 2.66 ± 0.50[5] |
Fluorescence Properties
Calcein is a bright green fluorophore. Its fluorescence is notably stable over a physiological pH range.[6] The fluorescence quantum yield of Calcein is not definitively reported in the literature, but for the parent compound, fluorescein, a quantum yield of 0.79 has been documented.[7] For Calcein Blue, a derivative of Calcein, a quantum yield of 0.59 has been reported.[8]
The key spectral properties of Calcein are summarized in the table below:
| Property | Value | Reference |
| Excitation Maximum (λex) | ~495 nm | [1] |
| Emission Maximum (λem) | ~515 nm | [1] |
| Molar Extinction Coefficient (ε) | ~75,000 cm⁻¹M⁻¹ | [6] |
| Recommended Excitation/Emission for Microscopy | 490 nm / 515 nm | |
| Recommended Excitation/Emission for Flow Cytometry | 488 nm / 530 nm | [9] |
Interaction with Metal Ions and Fluorescence Quenching
A significant chemical property of Calcein is its ability to chelate multivalent metal ions, which can lead to the quenching of its fluorescence. This property is exploited in various assays. The fluorescence of Calcein is strongly quenched by Co²⁺, Ni²⁺, and Cu²⁺, and to a lesser extent by Fe³⁺ and Mn²⁺ at physiological pH.[1] This quenching is a key principle in assays for detecting the opening of the mitochondrial permeability transition pore (mPTP) and for measuring changes in cell volume.[1]
The Calcein AM System for Live Cell Analysis
The non-fluorescent and cell-permeant nature of Calcein AM makes it an invaluable tool for assessing cell viability and function. The underlying principle is a two-step process that occurs only in living cells.
Experimental Protocol: Cell Viability Assay using Calcein AM
This protocol provides a general guideline for assessing cell viability. Optimal conditions may vary depending on the cell type and experimental setup.
1. Reagent Preparation:
-
Calcein AM Stock Solution (1-5 mM): Dissolve Calcein AM in anhydrous DMSO. Store in small aliquots at -20°C, protected from light.
-
Working Solution (1-10 µM): Immediately before use, dilute the stock solution in a suitable buffer (e.g., PBS or HBSS) to the desired final concentration.
2. Cell Staining:
-
Adherent Cells:
-
Culture cells on coverslips or in multi-well plates.
-
Remove the culture medium and wash the cells once with buffer.
-
Add the Calcein AM working solution to cover the cells.
-
Incubate for 15-60 minutes at 37°C.[2]
-
Wash the cells twice with buffer to remove excess dye.
-
-
Suspension Cells:
-
Pellet the cells by centrifugation.
-
Resuspend the cells in the Calcein AM working solution.
-
Incubate for 15-30 minutes at 37°C.[11]
-
Pellet the cells again and resuspend in fresh buffer for analysis.
-
3. Data Acquisition:
-
Fluorescence Microscopy: Observe the cells using a fluorescence microscope with appropriate filters (e.g., excitation ~490 nm, emission ~515 nm).
-
Flow Cytometry: Analyze the cells using a flow cytometer with a blue laser for excitation (~488 nm) and a green emission filter (~530 nm).[9]
-
Microplate Reader: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission settings.[9]
Advanced Applications and Methodologies
Beyond cell viability, Calcein's properties lend themselves to a variety of other experimental applications.
Liposome (B1194612) Leakage Assay
The self-quenching property of Calcein at high concentrations (above 70 mM) is the basis for vesicle leakage assays.[1] When encapsulated at a quenching concentration inside liposomes, any leakage into the surrounding medium results in dilution and a measurable increase in fluorescence.
Experimental Protocol: Calcein-based Liposome Leakage Assay
This protocol outlines the general steps for conducting a liposome leakage assay.
1. Encapsulation of Calcein:
-
Prepare a high concentration Calcein solution (e.g., 50-100 mM) in a suitable buffer.
-
Encapsulate the Calcein solution within liposomes during their formation (e.g., by thin-film hydration followed by extrusion).
2. Removal of Unencapsulated Calcein:
-
Separate the Calcein-loaded liposomes from the unencapsulated dye using size-exclusion chromatography (e.g., a Sephadex column) or dialysis.
3. Leakage Measurement:
-
Dilute the Calcein-loaded liposomes in a buffer.
-
Induce leakage using the agent of interest (e.g., a peptide, protein, or physical disruption).
-
Monitor the increase in fluorescence over time using a fluorometer.
-
At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse all liposomes and measure the maximum fluorescence for normalization.
Endocytosis and Cell Tracing
Because the hydrolyzed form of Calcein is membrane-impermeant and well-retained within cells, it can be used as a tracer for various cellular processes, including endocytosis and cell migration.[1] While a specific, detailed protocol for endocytosis using Calcein was not found in the initial search, a general approach would involve loading cells with Calcein AM and then monitoring the internalization and trafficking of the fluorescent dye over time using live-cell imaging.
Stability, Toxicity, and Handling
Photostability: Calcein is considered a photostable reagent, which is advantageous for long-term imaging experiments.[12]
Toxicity: Calcein AM is generally considered to have low cytotoxicity at typical working concentrations (1-10 µM) and incubation times (15-60 minutes).[2] However, higher concentrations or prolonged exposure can be cytotoxic to some cell types. Therefore, it is crucial to optimize the staining conditions for each specific cell line and experiment.
Handling and Storage:
-
Calcein and Calcein AM are light-sensitive and should be protected from light.[6]
-
Calcein AM is susceptible to hydrolysis and should be stored in a desiccated environment.[2]
-
DMSO stock solutions of Calcein AM should be stored at -20°C and are best used within a few weeks of preparation.[2]
-
Aqueous working solutions of Calcein AM should be prepared fresh for each experiment.[2]
Synthesis and Purification of Isomers
Calcein is synthesized from fluorescein. While detailed, step-by-step synthesis and purification protocols are not extensively published in readily accessible literature, the general route is known. The purification of individual isomers from the mixture typically requires chromatographic techniques such as high-performance liquid chromatography (HPLC).[13]
Conclusion
Calcein and its AM ester derivative are powerful tools for researchers in various fields. Their well-characterized chemical and fluorescent properties, combined with established protocols for key applications, make them indispensable for studying cell viability, membrane integrity, and other dynamic cellular processes. This guide provides a foundational understanding of these properties and methodologies, empowering researchers to effectively utilize Calcein in their scientific endeavors. Further optimization of protocols for specific experimental systems is always recommended to ensure the most accurate and reliable results.
References
- 1. Calcein - Wikipedia [en.wikipedia.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Calcein | C30H26N2O13 | CID 65079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. calcein AM | C46H46N2O23 | CID 390986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CALCEIN-AM | 148504-34-1 [chemicalbook.com]
- 6. biotium.com [biotium.com]
- 7. Fluorescein [omlc.org]
- 8. PhotochemCAD | Calcein Blue [photochemcad.com]
- 9. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]
- 10. researchgate.net [researchgate.net]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. AnaSpec, Inc. Introduces Calcein AM for Live Cell Staining - BioSpace [biospace.com]
- 13. researchgate.net [researchgate.net]
